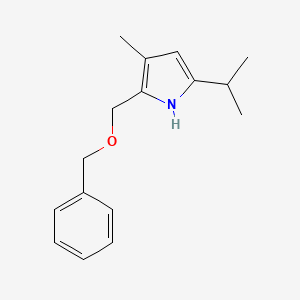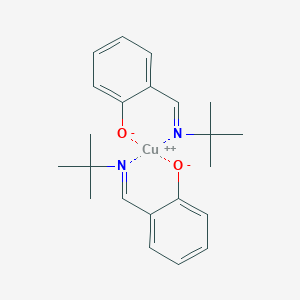
(9-Ethyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s systematic name is (9-Ethyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) .
- It consists of a central carbazole core (9H-carbazole) with two diphenylphosphine oxide groups attached.
- Carbazoles are aromatic heterocyclic compounds with diverse applications in materials science, organic electronics, and catalysis.
- The diphenylphosphine oxide moiety contains a phosphorus atom bonded to two phenyl groups and an oxygen atom.
- Overall, this compound combines aromatic and phosphine oxide functionalities.
Vorbereitungsmethoden
- The title compound can be synthesized by reacting 9-ethyl-3-(1H-imidazol-1-yl)-6-(3H-pyrrol-3-yl)-9H-carbazole , bromoethane, and ammonium hexafluorophosphate .
- Experimental details include the use of hydrogen atoms placed in geometrically idealized positions.
- The reaction yields the desired product, which can be further characterized by crystallography.
Analyse Chemischer Reaktionen
- The compound may undergo various reactions:
Oxidation: The phosphine oxide groups can be oxidized to phosphine oxides.
Substitution: The phenyl groups on the carbazole core can be substituted.
Reduction: The carbazole core may undergo reduction reactions.
- Common reagents include oxidants (e.g., peroxides), nucleophiles (e.g., Grignard reagents), and reducing agents (e.g., hydrides).
- Major products depend on the specific reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
Materials Science: The compound’s aromatic and phosphine oxide functionalities make it useful for designing organic semiconductors, light-emitting materials, and photovoltaic devices.
Catalysis: Carbazole-based compounds often serve as ligands in transition metal catalysis.
Biological Applications: Research explores potential bioactivity, such as antimicrobial or antitumor properties.
Industry: The compound’s stability and electronic properties contribute to its industrial applications.
Wirkmechanismus
- The exact mechanism depends on the specific application.
- In materials science, the compound’s electronic structure influences charge transport and optical properties.
- In catalysis, it may coordinate with metal centers, affecting reaction pathways.
- In biological contexts, interactions with cellular targets drive its effects.
Vergleich Mit ähnlichen Verbindungen
- Highlighting uniqueness: The bis(diphenylphosphine oxide) bridge sets it apart from other carbazole derivatives.
9-Phenyl-9H-carbazole-3-boronic acid pinacol ester: and 4,4’-(9H-carbazole-3,6-diyl)dibenzoic acid are related compounds.
Remember that this compound’s applications and properties continue to be explored, and further research may uncover additional insights
Eigenschaften
Molekularformel |
C38H31NO2P2 |
|---|---|
Molekulargewicht |
595.6 g/mol |
IUPAC-Name |
3,6-bis(diphenylphosphoryl)-9-ethylcarbazole |
InChI |
InChI=1S/C38H31NO2P2/c1-2-39-37-25-23-33(42(40,29-15-7-3-8-16-29)30-17-9-4-10-18-30)27-35(37)36-28-34(24-26-38(36)39)43(41,31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-28H,2H2,1H3 |
InChI-Schlüssel |
TWIHPPIFVVOOMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole](/img/structure/B12891825.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12891827.png)
![1-[4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-YL]ethan-1-one](/img/structure/B12891835.png)
![2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12891838.png)


![2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol](/img/structure/B12891873.png)
![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)
![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)





